Methyl 5-nitro-1H-indole-7-carboxylate

Description

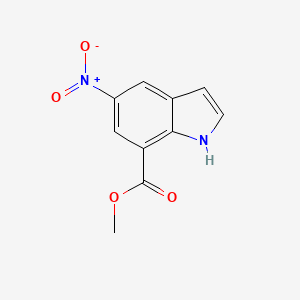

Methyl 5-nitro-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound, specifically, features a nitro group at the 5-position and a carboxylate ester at the 7-position, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name |

methyl 5-nitro-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)8-5-7(12(14)15)4-6-2-3-11-9(6)8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXVNXDALZRLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694559 | |

| Record name | Methyl 5-nitro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-74-1 | |

| Record name | Methyl 5-nitro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitro-1H-indole-7-carboxylate typically involves the nitration of an indole precursor followed by esterification. One common method involves the nitration of 1H-indole-7-carboxylic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-indole-7-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitro-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: 5-amino-1H-indole-7-carboxylate.

Substitution: Various substituted indoles depending on the nucleophile used.

Ester Hydrolysis: 5-nitro-1H-indole-7-carboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-nitro-1H-indole-7-carboxylate serves as a precursor in the synthesis of several pharmaceutical compounds:

- Protein Kinase Inhibitors : This compound is utilized in the development of inhibitors targeting protein kinases, which play crucial roles in cellular signaling pathways. These inhibitors have potential applications in cancer therapy due to their ability to interfere with tumor growth and proliferation.

- Anticancer Agents : Derivatives synthesized from this compound have shown promise as anticancer agents. For instance, indirubin derivatives produced from this compound have been studied for their efficacy in treating various cancers by modulating cell cycle progression and apoptosis.

- Enzyme Inhibitors : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, such as fructose-1,6-bisphosphatase. This inhibition could have implications for managing diabetes and metabolic disorders.

Synthetic Methodologies

The versatility of this compound as a synthetic intermediate is highlighted by its involvement in various chemical reactions:

- Metal-Free Friedel-Crafts Alkylation : This reaction allows for the introduction of alkyl groups into the aromatic ring of the indole structure, resulting in new compounds with potentially enhanced biological activities.

- Cross Dehydrogenative Coupling Reactions : this compound is employed in cross dehydrogenative coupling reactions that lead to the formation of complex molecules. These reactions are essential for constructing diverse chemical libraries for drug discovery.

- Preparation of Diphenylsulfonium Ylides : This compound is also used in the synthesis of diphenylsulfonium ylides from Martin’s sulfurane, which are valuable intermediates in organic synthesis.

Biological Activities

Research has indicated that this compound exhibits notable biological activities:

- Inhibition of Tryptophan Dioxygenase : The compound has been studied for its ability to inhibit tryptophan dioxygenase, an enzyme that regulates tryptophan metabolism. This activity suggests potential applications in neuropharmacology and mood disorder treatments.

- Immunomodulatory Effects : Some derivatives derived from this compound have demonstrated immunomodulatory properties, indicating their potential use as therapeutic agents in autoimmune diseases and inflammatory conditions.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

Mechanism of Action

The mechanism of action of Methyl 5-nitro-1H-indole-7-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole moiety can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl indole-5-carboxylate: Lacks the nitro group, resulting in different chemical and biological properties.

5-nitroindole: Lacks the carboxylate ester group, affecting its solubility and reactivity.

Indole-3-carboxylate: Substitution at a different position on the indole ring, leading to different reactivity and biological activity.

Uniqueness

Methyl 5-nitro-1H-indole-7-carboxylate is unique due to the presence of both the nitro group and the carboxylate ester group, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl 5-nitro-1H-indole-7-carboxylate (MNIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure with a nitro group at the 5-position and a carboxylate ester at the 7-position. Its molecular formula is C10H8N2O4, with a molecular weight of approximately 220.18 g/mol. The structural attributes contribute to its reactivity and interaction with biological targets.

Enzyme Inhibition

MNIC has been identified as an inhibitor in various enzymatic pathways, particularly those involving protein kinases. The compound serves as a reactant in the synthesis of inhibitors targeting key enzymes such as fructose-1,6-bisphosphatase, which plays a crucial role in gluconeogenesis. This inhibition may have therapeutic implications for managing diabetes and metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Specific Target | Implications |

|---|---|---|

| Enzyme Inhibition | Fructose-1,6-bisphosphatase | Potential diabetes management |

| Anticancer Activity | Protein Kinase Inhibitors | Development of anticancer agents |

| Allosteric Modulation | mGlu4 | Neurological therapeutic applications |

Anticancer Potential

Research indicates that derivatives of MNIC exhibit anticancer properties by interfering with cellular signaling pathways. Compounds structurally related to MNIC have demonstrated efficacy against various cancer cell lines, suggesting that MNIC could be developed into a potent anticancer agent .

The mechanism of action of MNIC involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to observed biological effects. The indole ring system allows for high-affinity binding to multiple receptors, influencing various biochemical pathways.

Case Study: Anticancer Efficacy

A study highlighted the anticancer activity of compounds related to MNIC against different cell lines. For instance, certain derivatives showed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as selective anticancer agents .

Table 2: Anticancer Activity IC50 Values

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.3 |

| Compound B | A549 | 29.1 |

| This compound | Various | TBD |

Synthesis and Applications

The synthesis of MNIC typically involves multi-step organic reactions, allowing for efficient production in laboratory settings. Its versatility as a building block is evident in its application in synthesizing more complex molecules with diverse biological activities.

MNIC has been utilized in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.